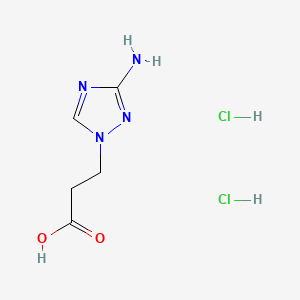
2-(2-Cyano-3-fluorophenoxy)ethane-1-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 2-(2-Cyano-3-fluorophenoxy)ethane-1-sulfonyl chloride typically involves the reaction of 2-(2-Cyano-3-fluorophenoxy)ethanol with thionyl chloride. The reaction is carried out under anhydrous conditions to prevent the formation of by-products. The reaction is usually performed at a temperature range of 0-5°C to control the exothermic nature of the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
2-(2-Cyano-3-fluorophenoxy)ethane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can undergo nucleophilic substitution reactions where the sulfonyl chloride group is replaced by nucleophiles such as amines, alcohols, or thiols.
Oxidation and Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Electrophilic Aromatic Substitution: The aromatic ring in the compound can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 2-(2-Cyano-3-fluorophenoxy)ethane-1-sulfonyl chloride involves its ability to act as an electrophile due to the presence of the sulfonyl chloride group. This group can react with nucleophiles, leading to the formation of various derivatives. The cyano and fluorophenoxy groups contribute to the compound’s reactivity and selectivity, allowing it to participate in a wide range of chemical reactions .
Comparaison Avec Des Composés Similaires
2-(2-Cyano-3-fluorophenoxy)ethane-1-sulfonyl chloride can be compared with similar compounds such as:
2-(4-Cyano-2-fluorophenoxy)ethane-1-sulfonyl chloride: This compound has a similar structure but with the cyano group positioned differently on the aromatic ring.
2-(3-Cyano-4-fluorophenyl)ethane-1-sulfonyl chloride: Another similar compound with variations in the positioning of the cyano and fluorine groups.
The unique positioning of the cyano and fluorophenoxy groups in this compound contributes to its distinct reactivity and selectivity, making it a valuable compound in various applications .
Propriétés
Formule moléculaire |
C9H7ClFNO3S |
|---|---|
Poids moléculaire |
263.67 g/mol |
Nom IUPAC |
2-(2-cyano-3-fluorophenoxy)ethanesulfonyl chloride |
InChI |
InChI=1S/C9H7ClFNO3S/c10-16(13,14)5-4-15-9-3-1-2-8(11)7(9)6-12/h1-3H,4-5H2 |
Clé InChI |
HOAADQPNJDCCJC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)F)C#N)OCCS(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(4-Cyclopropanecarbonylpiperazin-1-yl)methyl]-2,3-dihydro-1,2-benzoxazol-3-one](/img/structure/B13480200.png)









![1-{3-methyl-1H,2H,3H-pyrrolo[2,3-c]pyridin-1-yl}-2-(methylamino)propan-1-one dihydrochloride](/img/structure/B13480251.png)


![5-Aminospiro[2.3]hexane-1-carboxylic acid](/img/structure/B13480258.png)
